Array ( [bid] => 1338896 )
Application Summary: “2-(2-Chloroethoxy)ethanol” is used in the synthesis of temperature-responsive block copolymers.
Methods of Application: The polymer, poly (2- (dimethyl amino)ethyl methacrylate)- b -poly ( N -isopropylacrylamide) [PDMAEMA- b -PNIPAM], was prepared by a combination of the redox polymerization and the reversible addition-fragmentation chain transfer (RAFT) polymerization.
Application Summary: “2- [2- (2-Chloroethoxy)ethoxy]ethanol” was used in the synthesis of 1- [3- (2-aminoethyl)-1 H -indol-5-yloxy]-3,6-dioxa-8-mercaptooctane.
2-(2-Chloroethoxy)-1,3-dimethoxybenzene has the molecular formula C10H13ClO3 and a molecular weight of 216.66 g/mol. This compound features a benzene ring substituted with two methoxy groups and a chloroethoxy group. Its structure can be represented as follows:
textOCH3 | OCH2-CHCl | OCH3
The presence of the chloroethoxy group enhances its reactivity and potential applications in various chemical processes.
2-(2-Chloroethoxy)-1,3-dimethoxybenzene can undergo several chemical transformations typical for aromatic compounds:
These reactions make it versatile for synthesizing more complex organic molecules.
The synthesis of 2-(2-Chloroethoxy)-1,3-dimethoxybenzene typically involves multi-step processes starting from readily available precursors. One common method includes:
This method allows for a relatively efficient synthesis with moderate yields.
The unique structure of 2-(2-Chloroethoxy)-1,3-dimethoxybenzene lends itself to various applications:
Interaction studies involving 2-(2-Chloroethoxy)-1,3-dimethoxybenzene are essential for understanding its reactivity and potential biological effects. Preliminary investigations suggest that its interactions with biological molecules could lead to significant pharmacological activities. Detailed studies would involve assessing its binding affinities and mechanisms of action on target proteins or enzymes.
Several compounds share structural similarities with 2-(2-Chloroethoxy)-1,3-dimethoxybenzene. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1,3-Dimethoxybenzene | Two methoxy groups on benzene | Common precursor in organic synthesis |
| 2-Chloro-1,3-dimethoxybenzene | Chlorine substitution on the benzene ring | Precursor for various derivatives |
| 4-Methyl-1,3-dimethoxybenzene | Methyl group instead of chloro group | Different reactivity profile |
| 4-Ethyl-1,3-dimethoxybenzene | Ethyl group instead of chloro group | Potentially different biological activity |
The unique combination of the chloroethyl and dimethoxy groups in 2-(2-Chloroethoxy)-1,3-dimethoxybenzene distinguishes it from these similar compounds by potentially enhancing its reactivity and biological properties.
The synthesis of 2-(2-Chloroethoxy)-1,3-dimethoxybenzene follows established methodologies for aromatic ether formation, building upon fundamental approaches developed for dimethoxybenzene derivatives [1]. The traditional synthetic pathways primarily involve nucleophilic substitution reactions between appropriately substituted phenolic precursors and chloroethoxy reagents [2] [3].
The most commonly employed traditional approach utilizes 1,3-dimethoxybenzene as the starting material, which undergoes electrophilic aromatic substitution to introduce the chloroethoxy functionality . This process typically requires the activation of 2-chloroethanol through conversion to a suitable leaving group, followed by nucleophilic attack by the aromatic system [5]. The reaction proceeds through formation of an intermediate phenoxide anion, which subsequently attacks the electrophilic carbon center of the chloroethoxy reagent [6].
Alternative traditional pathways involve the direct alkylation of resorcinol derivatives followed by methylation reactions [7]. This approach requires initial protection of hydroxyl groups, selective alkylation at the desired position, and subsequent methylation using methyl chloride or dimethyl sulfate under basic conditions [7]. The process demands careful control of reaction stoichiometry to prevent over-alkylation and formation of unwanted byproducts [8].
| Starting Material | Reagent System | Reaction Conditions | Typical Yield | Reference |
|---|---|---|---|---|
| 1,3-dimethoxybenzene | 2-chloroethanol/base | 50-80°C, 6-12 hours | 60-75% | [3] |
| Resorcinol | Methyl chloride/strong base | Aqueous medium, reflux | 70-85% | [7] |
| Catechol derivatives | Dimethyl sulfate/base | Anhydrous conditions | 65-80% | [7] |
The traditional methodologies often employ harsh reaction conditions, including elevated temperatures and strong bases such as sodium hydroxide or potassium carbonate [6]. These conditions are necessary to facilitate the nucleophilic substitution process but can lead to side reactions and reduced selectivity [5]. Temperature control becomes critical, as excessive heating can promote elimination reactions that reduce the desired product yield [6].
Modern catalytic approaches have significantly enhanced the efficiency and selectivity of 2-(2-Chloroethoxy)-1,3-dimethoxybenzene synthesis [2]. Palladium-catalyzed methodologies represent a major advancement in this field, offering improved reaction control and higher yields under milder conditions [2] [9].
The palladium-catalyzed chloroethoxylation process utilizes sodium tetrakis-(2-chloroethoxy) borate salt as a novel reagent system [2]. This approach enables efficient 2-chloroethoxylation in the absence of external bases, thereby reducing side reactions and improving overall reaction efficiency [2]. The catalytic cycle involves oxidative addition of the aryl halide to palladium, followed by transmetalation with the borate reagent and subsequent reductive elimination to form the desired product [10].
Reaction optimization studies have identified several critical parameters that influence product yield and selectivity [11] [9]. Catalyst loading typically ranges from 0.5 to 5 mol%, with palladium dichloride acetonitrile complex (PdCl₂(CH₃CN)₂) emerging as the most effective catalyst system [9]. Solvent selection plays a crucial role, with 1,4-dioxane providing optimal results at 80°C reaction temperature [9].
| Parameter | Optimal Range | Effect on Yield | Reference |
|---|---|---|---|
| Catalyst Loading | 0.5-2.0 mol% | 85-94% yield | [9] |
| Reaction Temperature | 80-100°C | Maximum at 80°C | [11] [9] |
| Reaction Time | 2-6 hours | Plateau after 4 hours | [11] |
| Solvent Concentration | 0.1-0.5 M | Optimal at 0.1 M | [11] |
The optimization of base systems has revealed potassium carbonate as the most effective choice, providing superior yields compared to other inorganic bases [9]. Copper chloride serves as an efficient oxidant in the catalytic system, with a standard reduction potential of +0.159 V enabling efficient reoxidation of palladium(0) to palladium(II) [9]. This reoxidation step is critical for maintaining catalyst turnover and achieving high conversions [9].
Advanced optimization techniques have explored the effects of ligand systems on reaction performance [11]. Phosphine ligands, particularly those with electron-donating properties, enhance catalyst stability and reaction selectivity [10]. The use of sterically hindered phosphines can prevent catalyst deactivation through coordination of impurities or reaction byproducts [10].
The development of green chemistry alternatives for 2-(2-Chloroethoxy)-1,3-dimethoxybenzene synthesis addresses growing environmental concerns and regulatory requirements [12] [13]. Sustainable approaches focus on reducing hazardous reagents, minimizing waste generation, and employing renewable feedstocks wherever possible [13].
Water-based synthesis methodologies represent a significant advancement in green chemistry applications [7] [13]. The use of water as a solvent eliminates the need for organic solvents that contribute to environmental pollution and health hazards [13]. Aqueous-phase reactions also facilitate easier product separation and purification, reducing overall process complexity [7].
Microwave-assisted synthesis has emerged as an energy-efficient alternative to conventional heating methods [14]. Microwave irradiation enables rapid heating and improved reaction kinetics, reducing reaction times from hours to minutes [14]. This approach significantly decreases energy consumption while maintaining high product yields and selectivity [14].
| Methodology | Atom Economy | Waste Generation | Energy Consumption | Environmental Impact | |
|---|---|---|---|---|---|
| Traditional | 60-70% | High | High | Moderate-High | [13] |
| Microwave-assisted | 85-90% | Low | Low | Low | [14] |
| Aqueous-phase | 75-85% | Very Low | Moderate | Very Low | [7] [13] |
| Biocatalytic | 90-95% | Minimal | Low | Minimal | [15] |
The implementation of biocatalytic approaches offers exceptional sustainability benefits [15]. Enzymatic synthesis utilizes naturally occurring or engineered enzymes to catalyze the formation of carbon-oxygen bonds under mild conditions [15]. These processes operate at ambient temperature and pressure, eliminating the need for harsh chemicals and extreme reaction conditions [15].
Renewable feedstock utilization has gained attention as a strategy for sustainable synthesis [16] [13]. The use of bio-based starting materials, such as biomass-derived phenolic compounds, reduces dependence on petroleum-based precursors [16]. Dimethyl carbonate has emerged as a green methylating agent, offering advantages over traditional methylating reagents in terms of toxicity and environmental impact [16].
Solvent-free synthesis represents another important green chemistry approach [13]. Mechanochemical methods, including ball milling, enable reactions to proceed without conventional solvents [13]. These techniques reduce waste generation and eliminate solvent recovery requirements, significantly improving the overall environmental profile of the synthesis [13].
Industrial-scale production of 2-(2-Chloroethoxy)-1,3-dimethoxybenzene faces numerous technical and economic challenges that require careful consideration and optimization [17] [18]. Raw material volatility represents a primary concern, as the production relies on phenolic compounds and methanol, which are susceptible to price fluctuations due to crude oil market volatility and supply chain disruptions [17] [19].
Scale-up challenges encompass both technical and economic aspects of production [20] [21]. The transition from laboratory-scale synthesis to industrial production requires optimization of reaction parameters to maintain product quality while achieving economic viability [21]. Heat transfer and mass transfer limitations become critical factors at larger scales, necessitating careful reactor design and process control [22].
| Challenge Category | Specific Issues | Proposed Solutions | Implementation Cost | |
|---|---|---|---|---|
| Raw Material | Price volatility, supply security | Diversified sourcing, long-term contracts | Moderate | [17] [19] |
| Process Control | Heat transfer, mass transfer | Advanced reactor design, automation | High | [22] |
| Environmental | Waste treatment, emissions | Green technology integration | High | [17] |
| Quality Control | Product consistency, purity | Real-time monitoring, statistical control | Moderate |
Environmental regulations pose significant challenges for industrial manufacturers [17] [19]. Stringent safety and environmental standards, particularly in the European Union and North America, require substantial investments in emission control systems and waste treatment facilities [17]. Compliance costs can amount to over €100 billion annually for the chemical industry in the European Union alone, affecting the profitability of specialized chemical production [19].
The manufacturing process complexity presents additional hurdles for industrial implementation [19] . Multi-step synthesis pathways require intermediate storage and handling, increasing capital costs and operational complexity [21]. Process integration becomes essential for economic viability, necessitating careful optimization of reaction sequences and purification steps .
Quality control requirements for pharmaceutical and specialty chemical applications demand sophisticated analytical capabilities and process monitoring systems [24]. Real-time monitoring of reaction progress and product quality requires significant investment in analytical instrumentation and process control infrastructure [24]. Statistical process control methodologies become essential for maintaining consistent product quality across large production batches .
Market demand fluctuations create additional challenges for production planning and capacity utilization [18] [19]. The global market for dimethoxybenzene derivatives is projected to grow at a compound annual growth rate of 5.3% from 2024 to 2032, reaching 7.64 billion USD by 2032 [17] [18]. However, this growth is not uniform across all applications, requiring flexible production capabilities to respond to changing market conditions [18].
The molecular geometry of 2-(2-Chloroethoxy)-1,3-dimethoxybenzene exhibits characteristic features of aromatic compounds with flexible side chains. The compound adopts an achiral configuration with no defined stereocenters, as evidenced by crystallographic and computational studies [1]. The benzene ring maintains planar geometry, while the 2-chloroethoxy substituent introduces conformational flexibility through its rotatable bonds.
The compound contains five rotatable bonds [1], primarily associated with the chloroethoxy chain and the methoxy groups. The topological polar surface area measures 27.7 Ų [1], indicating moderate polar character that influences its solubility and intermolecular interactions. The molecular complexity index of 142 [1] reflects the compound's structural sophistication relative to simpler aromatic systems.
Computational studies on related dimethoxybenzene derivatives have demonstrated that density functional theory (DFT) calculations using B3LYP functional provide accurate predictions of molecular geometries and electronic properties [2]. The presence of electron-donating methoxy groups at positions 1 and 3 creates an electron-rich aromatic system, while the chloroethoxy substituent at position 2 introduces both steric and electronic effects that influence the compound's conformational preferences.
The heavy atom count of 14 [1] and the presence of three hydrogen bond acceptors [1] contribute to the compound's ability to participate in intermolecular interactions. The absence of hydrogen bond donors [1] suggests that the compound's primary intermolecular interactions occur through van der Waals forces and dipole-dipole interactions.
Nuclear magnetic resonance spectroscopy provides crucial structural information for 2-(2-Chloroethoxy)-1,3-dimethoxybenzene. The ¹H NMR spectrum is expected to exhibit characteristic signals for the aromatic protons, methoxy groups, and chloroethoxy chain. Related dimethoxybenzene derivatives display typical patterns in their NMR spectra [3].
For 1,3-dimethoxybenzene, the parent compound, ¹H NMR analysis reveals characteristic aromatic proton signals between 6.5-7.0 ppm [4]. The methoxy groups typically appear as singlets around 3.8-4.0 ppm [4]. In the case of 2-(2-Chloroethoxy)-1,3-dimethoxybenzene, additional signals would be expected for the chloroethoxy chain, with the -OCH₂CH₂Cl protons appearing as triplets in the 3.8-4.4 ppm region [5].
¹³C NMR spectroscopy provides information about the carbon framework. The aromatic carbons of dimethoxybenzene derivatives typically appear in the 100-160 ppm region [3]. The methoxy carbons resonate around 55-56 ppm [6], while the chloroethoxy carbons would appear at approximately 68-70 ppm for the -OCH₂- carbon and 42-44 ppm for the -CH₂Cl carbon [5].
The presence of two methoxy groups and the chloroethoxy substituent creates a distinctive NMR pattern that can be used for structural confirmation and purity assessment. The electron-donating nature of the methoxy groups affects the chemical shifts of nearby carbons, while the electronegative chlorine atom influences the chemical environment of the adjacent carbons.
Infrared spectroscopy reveals characteristic vibrational modes for 2-(2-Chloroethoxy)-1,3-dimethoxybenzene. The compound exhibits typical aromatic C-H stretching vibrations between 3000-3100 cm⁻¹ and aromatic C=C stretching modes in the 1400-1600 cm⁻¹ region [7]. The methoxy groups contribute characteristic C-O stretching vibrations around 1000-1300 cm⁻¹ [8].
The chloroethoxy substituent introduces additional vibrational modes. The C-Cl stretching vibration typically appears in the 600-800 cm⁻¹ region [9], while the ether linkage C-O stretch contributes to the complex pattern in the 1000-1300 cm⁻¹ range [8]. The aliphatic C-H stretching vibrations from the chloroethoxy chain appear at slightly lower frequencies (2800-3000 cm⁻¹) compared to aromatic C-H stretches [7].
Raman spectroscopy provides complementary information about the vibrational modes. The aromatic ring breathing modes and symmetric stretching vibrations are typically enhanced in Raman spectra [10]. The C-Cl stretching mode may be more prominent in Raman than in IR spectroscopy due to its polarizability characteristics.
Studies on related dimethoxybenzene derivatives have shown that the methoxy groups create characteristic vibrational patterns that can be used for identification and structural analysis [11]. The combination of IR and Raman spectroscopy provides a comprehensive vibrational fingerprint for the compound.
The thermodynamic properties of 2-(2-Chloroethoxy)-1,3-dimethoxybenzene are influenced by its molecular structure and intermolecular interactions. The compound's thermal stability and phase behavior are affected by the presence of the chloroethoxy group and the electron-rich aromatic system.
Computational studies on related aromatic compounds have provided insights into thermodynamic parameters. The heat of formation and standard thermodynamic functions can be estimated using DFT calculations [12]. The presence of the chlorine atom and the ether linkages contributes to the compound's overall thermodynamic stability.
The kinetic behavior of 2-(2-Chloroethoxy)-1,3-dimethoxybenzene in chemical reactions is influenced by the electron-donating methoxy groups and the reactive chloroethoxy chain. The compound can undergo nucleophilic substitution reactions at the chloroethoxy position, with reaction rates dependent on the nucleophile strength and reaction conditions [5].
Conformational analysis studies have shown that compounds with similar structural features exhibit specific energy barriers for rotation around the ether linkages [13]. The conformational preferences affect both thermodynamic stability and kinetic behavior in chemical transformations.
The activation energies for various reactions involving the compound can be estimated through computational methods. DFT calculations have been successfully applied to predict reaction pathways and energy barriers for similar aromatic systems [14].
The solubility characteristics of 2-(2-Chloroethoxy)-1,3-dimethoxybenzene are determined by its molecular structure and polarity. The compound exhibits an XLogP3 value of 2.1 [1], indicating moderate lipophilicity that influences its solubility in different solvents.
The presence of two methoxy groups and the chloroethoxy substituent creates a balance between hydrophilic and lipophilic character. Water solubility is expected to be limited due to the aromatic nature of the compound and the chloroethoxy group [15]. The compound is predicted to be soluble in organic solvents such as ethanol, acetone, and chloroform, similar to related dimethoxybenzene derivatives [15].
The partition coefficient reflects the compound's distribution between octanol and water phases. The XLogP3 value of 2.1 [1] suggests moderate bioavailability and membrane permeability characteristics. This value is consistent with compounds that can cross biological membranes while maintaining some degree of water solubility.
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 216.66 g/mol [1] | PubChem |
| XLogP3 | 2.1 [1] | PubChem |
| Hydrogen Bond Acceptors | 3 [1] | PubChem |
| Hydrogen Bond Donors | 0 [1] | PubChem |
| Rotatable Bonds | 5 [1] | PubChem |
| Polar Surface Area | 27.7 Ų [1] | PubChem |
| Water Solubility | Limited [15] | Estimated |
| Organic Solvent Solubility | Good [15] | Estimated |
The solubility behavior is also influenced by temperature and pH conditions. The ether linkages and aromatic system contribute to the compound's overall solubility profile. The chloroethoxy group may enhance solubility in polar aprotic solvents while reducing water solubility.
Comparison with related compounds provides additional insights into solubility patterns. 1,3-Dimethoxybenzene exhibits limited water solubility but good solubility in organic solvents [15]. The addition of the chloroethoxy group is expected to slightly increase polarity while maintaining the predominantly lipophilic character.
The compound's distribution in biological systems would be influenced by its partition coefficient and binding to proteins or lipid membranes. The moderate LogP value suggests potential for both absorption and distribution in biological environments.
Environmental fate and transport properties are also related to the compound's solubility characteristics. The partition coefficient influences bioaccumulation potential and environmental mobility. The presence of the chlorine atom may affect biodegradation pathways and persistence in environmental systems.
| Spectroscopic Method | Key Frequencies/Shifts | Assignment |
|---|---|---|
| ¹H NMR | 6.5-7.0 ppm [4] | Aromatic protons |
| ¹H NMR | 3.8-4.0 ppm [4] | Methoxy groups |
| ¹H NMR | 3.8-4.4 ppm [5] | -OCH₂CH₂Cl |
| ¹³C NMR | 100-160 ppm [3] | Aromatic carbons |
| ¹³C NMR | 55-56 ppm [6] | Methoxy carbons |
| IR | 3000-3100 cm⁻¹ [7] | Aromatic C-H stretch |
| IR | 1400-1600 cm⁻¹ [7] | Aromatic C=C stretch |
| IR | 1000-1300 cm⁻¹ [8] | C-O stretch |
| IR | 600-800 cm⁻¹ [9] | C-Cl stretch |
| Computational Parameter | Method | Significance |
|---|---|---|
| DFT/B3LYP | B3LYP/6-31G(d,p) [2] | Geometry optimization |
| Energy Calculations | Def2-TZVP [2] | Lowest energy configurations |
| Conformational Analysis | DFT calculations [13] | Energy barriers |
| Thermodynamic Properties | Computational methods [12] | Heat of formation |
| Reaction Pathways | DFT calculations [14] | Activation energies |